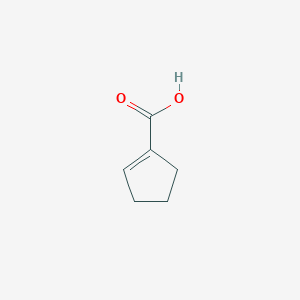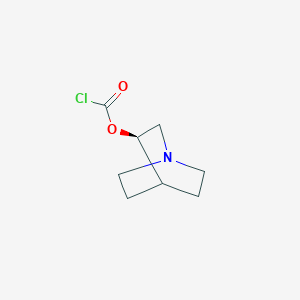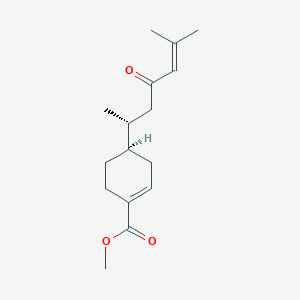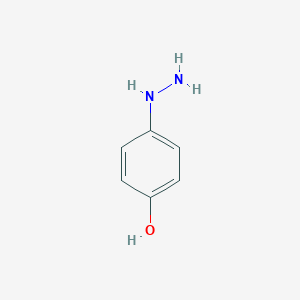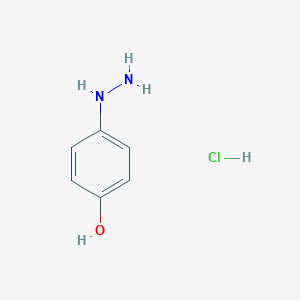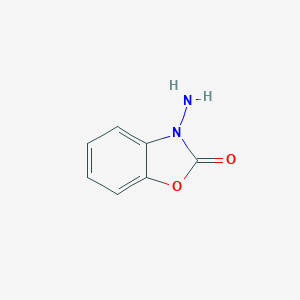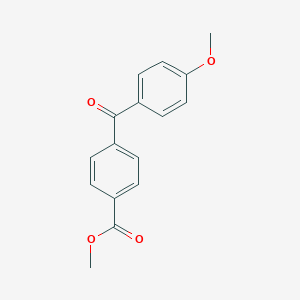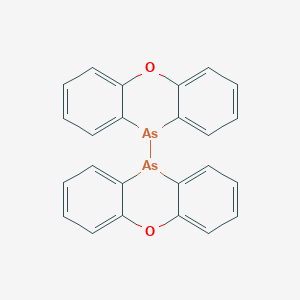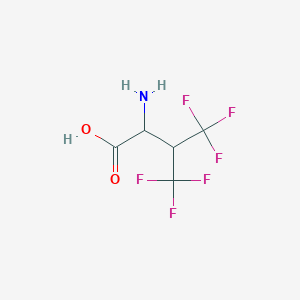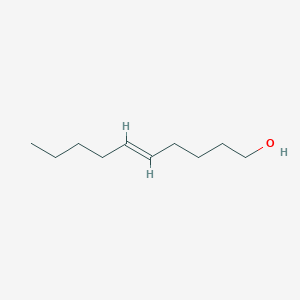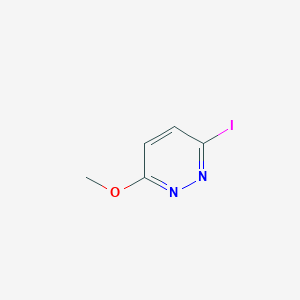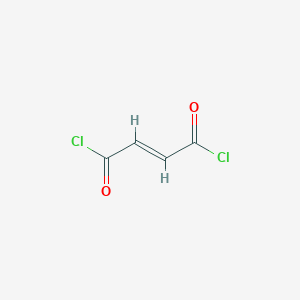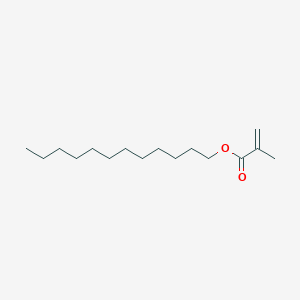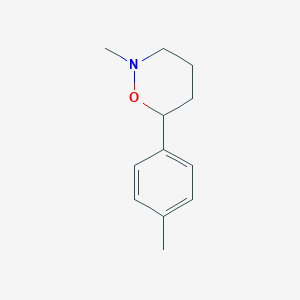
2-Methyl-6-(4-methylphenyl)-1,2-oxazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(4-methylphenyl)-1,2-oxazinane, also known as 4-Me-MPhOx, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the oxazinane family and has a unique molecular structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane is not fully understood. However, it is believed that this compound acts as a sigma-1 receptor agonist, which leads to the modulation of various signaling pathways in the brain. This modulation results in the regulation of various physiological processes, including pain perception, mood, and cognition.
Efectos Bioquímicos Y Fisiológicos
Research has shown that 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane has various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and cognition. Additionally, this compound has been shown to have analgesic effects, reducing the perception of pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane in lab experiments include its high affinity for the sigma-1 receptor, which makes it a promising candidate for drug development. Additionally, this compound has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. The limitations of using 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane in lab experiments include its limited solubility in water and its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for the study of 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane. One possible direction is the development of more potent and selective sigma-1 receptor agonists based on the structure of 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, the development of more efficient synthesis methods for 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane could lead to a reduction in the cost of this compound, making it more accessible for research purposes.
Métodos De Síntesis
The synthesis of 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane involves the reaction of 4-methylphenylacetic acid with thionyl chloride to form 4-methylphenylacetyl chloride. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form the final product, 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane.
Aplicaciones Científicas De Investigación
The potential applications of 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane in medicinal chemistry have been extensively studied. Research has shown that this compound has a high affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, mood, and cognition. It has been suggested that 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane could be used as a potential treatment for various neurological disorders, including depression, anxiety, and neuropathic pain.
Propiedades
Número CAS |
15769-90-1 |
|---|---|
Nombre del producto |
2-Methyl-6-(4-methylphenyl)-1,2-oxazinane |
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
2-methyl-6-(4-methylphenyl)oxazinane |
InChI |
InChI=1S/C12H17NO/c1-10-5-7-11(8-6-10)12-4-3-9-13(2)14-12/h5-8,12H,3-4,9H2,1-2H3 |
Clave InChI |
SZLYOURTTIGMRX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CCCN(O2)C |
SMILES canónico |
CC1=CC=C(C=C1)C2CCCN(O2)C |
Otros números CAS |
15769-90-1 |
Sinónimos |
2-Methyl-3,4,5,6-tetrahydro-6-p-tolyl-2H-1,2-oxazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



